L-Tyrosine OMe.HCl serves as a valuable building block in peptide synthesis. The methyl ester group protects the carboxylic acid functionality, allowing for selective peptide chain formation. Additionally, the presence of the hydrochloride salt enhances the solubility of the compound in organic solvents commonly used in peptide synthesis protocols [1].
[1] *Sigma-Aldrich product information on L-Tyrosine methyl ester hydrochloride:
L-Tyrosine OMe.HCl can be employed as a substrate for enzymes that act on L-tyrosine. This enables researchers to investigate enzyme activity, specificity, and inhibition mechanisms. The methyl ester group can influence enzyme recognition compared to the native L-tyrosine, providing insights into the structure-function relationship of enzymes [2].
[2] *Beata Żochowska et al., "Inhibitory effect of amino acid esters on activity of trypsin and chymotrypsin", Acta Biochimica Polonica, 2009,
L-Tyrosine methyl ester hydrochloride is a chemical compound with the molecular formula C₁₀H₁₄ClNO₃. It is an ester derivative of L-Tyrosine, an amino acid that plays a crucial role in the biosynthesis of neurotransmitters such as dopamine and norepinephrine. The compound appears as a white crystalline powder and is often utilized in laboratory settings for various research applications. Its systematic IUPAC name is methyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride, and it has a CAS number of 3417-91-2 .
This compound exhibits significant biological activity, primarily due to its relationship with neurotransmitter synthesis. L-Tyrosine methyl ester hydrochloride can enhance the levels of dopamine and norepinephrine in the brain, potentially improving cognitive function and mood. Studies have indicated that it may play a role in reducing stress and fatigue by influencing the synthesis of catecholamines . Furthermore, its involvement in metabolic pathways makes it a subject of interest in pharmacological research.
The synthesis of L-Tyrosine methyl ester hydrochloride typically involves the esterification of L-Tyrosine with methanol in the presence of an acid catalyst. A common method includes:
L-Tyrosine methyl ester hydrochloride has several applications, including:
Interaction studies involving L-Tyrosine methyl ester hydrochloride have focused on its effects on neurotransmitter levels. Research indicates that supplementation can enhance cognitive performance during stressful situations by increasing catecholamine production. Furthermore, it may interact with other supplements or medications that influence neurotransmitter systems, necessitating caution when used concurrently .
L-Tyrosine methyl ester hydrochloride shares structural similarities with several other compounds derived from amino acids or their esters. Here are some notable comparisons:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
L-Tyrosine | Parent amino acid | Direct precursor for neurotransmitters |
L-DOPA | Precursor to dopamine | Involved directly in dopamine synthesis |
L-Phenylalanine | Aromatic amino acid | Precursor to tyrosine; different metabolic pathway |
Methyltyrosine | Methylated derivative | May exhibit different biological activities |
L-Tyrosine methyl ester hydrochloride is unique due to its specific role as an ester that enhances lipid solubility compared to its parent amino acid, potentially influencing its absorption and bioavailability in biological systems .
Irritant